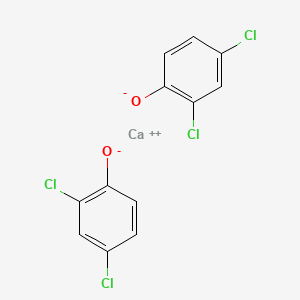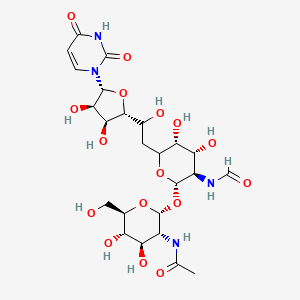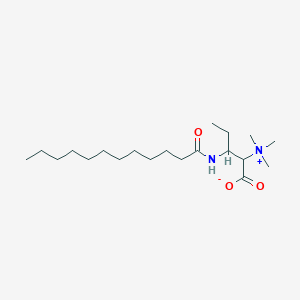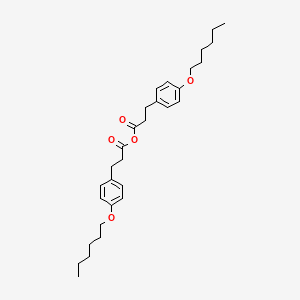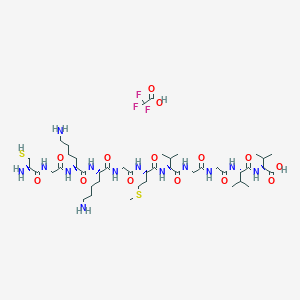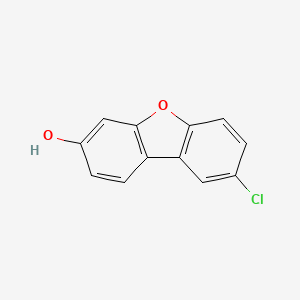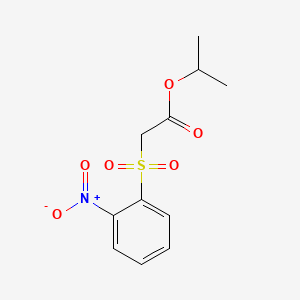
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylsulfonyl group. The compound’s unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Esterification Reaction: Acetic acid reacts with 1-methylethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to drive the reaction to completion.
Sulfonylation: The resulting ester is then subjected to sulfonylation using 2-nitrophenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the 2-nitrophenylsulfonyl group into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
化学反应分析
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted esters.
科学研究应用
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications, including:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the nitro group and sulfonyl group allows it to participate in various biochemical pathways, influencing enzyme activity and protein function.
相似化合物的比较
Similar Compounds
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, propyl ester
Uniqueness
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties. The 1-methylethyl group provides steric hindrance, affecting the compound’s reactivity and stability. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
属性
CAS 编号 |
139326-51-5 |
|---|---|
分子式 |
C11H13NO6S |
分子量 |
287.29 g/mol |
IUPAC 名称 |
propan-2-yl 2-(2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H13NO6S/c1-8(2)18-11(13)7-19(16,17)10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI 键 |
MZPGECUKILUQTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


